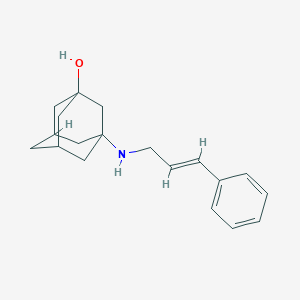![molecular formula C22H23NO4S B271955 4-({[3-Ethoxy-4-(2-thienylmethoxy)benzyl]amino}methyl)benzoic acid](/img/structure/B271955.png)
4-({[3-Ethoxy-4-(2-thienylmethoxy)benzyl]amino}methyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({[3-Ethoxy-4-(2-thienylmethoxy)benzyl]amino}methyl)benzoic acid, also known as TEBA, is a synthetic compound that belongs to the family of benzylamines. TEBA is a potent and selective antagonist of the G protein-coupled receptor 35 (GPR35) and has been studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
4-({[3-Ethoxy-4-(2-thienylmethoxy)benzyl]amino}methyl)benzoic acid acts as a selective antagonist of the GPR35 receptor, which is a member of the G protein-coupled receptor family. GPR35 is expressed in various tissues, including the immune system, gastrointestinal tract, and central nervous system. The activation of GPR35 has been linked to various physiological processes, including inflammation, glucose metabolism, and cell proliferation. By blocking the GPR35 receptor, 4-({[3-Ethoxy-4-(2-thienylmethoxy)benzyl]amino}methyl)benzoic acid can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
4-({[3-Ethoxy-4-(2-thienylmethoxy)benzyl]amino}methyl)benzoic acid has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of pro-inflammatory cytokine production, and the improvement of glucose tolerance and insulin sensitivity. These effects are mediated by the blockade of the GPR35 receptor, which regulates various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-({[3-Ethoxy-4-(2-thienylmethoxy)benzyl]amino}methyl)benzoic acid has several advantages for lab experiments, including its high potency and selectivity for the GPR35 receptor. However, 4-({[3-Ethoxy-4-(2-thienylmethoxy)benzyl]amino}methyl)benzoic acid also has some limitations, including its relatively low water solubility and potential toxicity at high doses.
Direcciones Futuras
For 4-({[3-Ethoxy-4-(2-thienylmethoxy)benzyl]amino}methyl)benzoic acid research could include the optimization of its pharmacokinetic properties, the evaluation of its safety and efficacy in clinical trials, and the identification of new therapeutic applications for this compound. Additionally, the development of new GPR35 antagonists could provide further insights into the physiological and pathological roles of this receptor.
Métodos De Síntesis
The synthesis of 4-({[3-Ethoxy-4-(2-thienylmethoxy)benzyl]amino}methyl)benzoic acid involves a multi-step process that includes the reaction of 3-ethoxy-4-(2-thienylmethoxy)benzaldehyde with benzylamine, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained after the purification of the crude mixture.
Aplicaciones Científicas De Investigación
4-({[3-Ethoxy-4-(2-thienylmethoxy)benzyl]amino}methyl)benzoic acid has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders. In cancer, 4-({[3-Ethoxy-4-(2-thienylmethoxy)benzyl]amino}methyl)benzoic acid has been shown to inhibit the growth of cancer cells by blocking the GPR35 receptor, which is overexpressed in many types of cancer cells. In inflammation, 4-({[3-Ethoxy-4-(2-thienylmethoxy)benzyl]amino}methyl)benzoic acid has been shown to reduce the production of pro-inflammatory cytokines, which are responsible for the inflammatory response. In metabolic disorders, 4-({[3-Ethoxy-4-(2-thienylmethoxy)benzyl]amino}methyl)benzoic acid has been shown to improve glucose tolerance and insulin sensitivity in animal models.
Propiedades
Nombre del producto |
4-({[3-Ethoxy-4-(2-thienylmethoxy)benzyl]amino}methyl)benzoic acid |
|---|---|
Fórmula molecular |
C22H23NO4S |
Peso molecular |
397.5 g/mol |
Nombre IUPAC |
4-[[[3-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]methylamino]methyl]benzoic acid |
InChI |
InChI=1S/C22H23NO4S/c1-2-26-21-12-17(7-10-20(21)27-15-19-4-3-11-28-19)14-23-13-16-5-8-18(9-6-16)22(24)25/h3-12,23H,2,13-15H2,1H3,(H,24,25) |
Clave InChI |
LFKPLHFUECUGTL-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CNCC2=CC=C(C=C2)C(=O)O)OCC3=CC=CS3 |
SMILES canónico |
CCOC1=C(C=CC(=C1)C[NH2+]CC2=CC=C(C=C2)C(=O)[O-])OCC3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({3-Ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B271872.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}pentan-1-amine](/img/structure/B271873.png)
![{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(4-methoxybenzyl)amine](/img/structure/B271874.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methoxyethanamine](/img/structure/B271875.png)
![2-({3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B271877.png)
![2-({3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)butan-1-ol](/img/structure/B271880.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine](/img/structure/B271882.png)
![3-[(3-Chloro-4,5-dimethoxybenzyl)amino]-1-adamantanol](/img/structure/B271883.png)
![3-[(5-Chloro-2-ethoxybenzyl)amino]-1-adamantanol](/img/structure/B271885.png)

![3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-1-adamantanol](/img/structure/B271887.png)
![1-(3-{[4-(Methylsulfanyl)benzyl]amino}propyl)pyrrolidin-2-one](/img/structure/B271893.png)
![1-{3-[(4-Methoxybenzyl)amino]propyl}-2-pyrrolidinone](/img/structure/B271894.png)
![1-{3-[(2-Methoxybenzyl)amino]propyl}pyrrolidin-2-one](/img/structure/B271895.png)